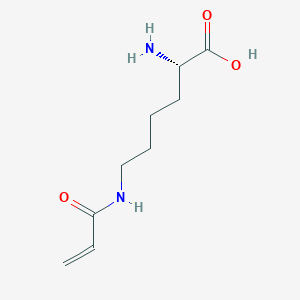

(S)-6-Acrylamido-2-aminohexanoic acid

CAS No.:

Cat. No.: VC13645341

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N2O3 |

|---|---|

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | (2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid |

| Standard InChI | InChI=1S/C9H16N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h2,7H,1,3-6,10H2,(H,11,12)(H,13,14)/t7-/m0/s1 |

| Standard InChI Key | IXKBZVCSFYNRBY-ZETCQYMHSA-N |

| Isomeric SMILES | C=CC(=O)NCCCC[C@@H](C(=O)O)N |

| SMILES | C=CC(=O)NCCCCC(C(=O)O)N |

| Canonical SMILES | C=CC(=O)NCCCCC(C(=O)O)N |

Introduction

Structural and Molecular Characteristics

(S)-6-Acrylamido-2-aminohexanoic acid () features a six-carbon chain with an acrylamido group (-NH-C(=O)-CH-CH) at the sixth position and an amino group (-NH) at the second carbon. The stereocenter at C2 confers chirality, critical for its biochemical activity. The compound’s IUPAC name, (2S)-2-amino-6-(prop-2-enoylamino)hexanoic acid, reflects this arrangement . Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 48065-82-3 |

| PubChem CID | 11641210 |

| InChIKey | IXKBZVCSFYNRBY-ZETCQYMHSA-N |

| SMILES | C=CC(=O)NCCCCC@@HN |

| Solubility | Soluble in polar solvents (e.g., DMSO) |

The acrylamido group introduces reactivity toward Michael addition and radical polymerization, while the amino and carboxyl groups enable peptide coupling reactions .

Synthesis and Production

The synthesis of (S)-6-Acrylamido-2-aminohexanoic acid typically involves a two-step process starting from 6-aminohexanoic acid. In the first step, the primary amine at position 6 reacts with acryloyl chloride in the presence of a base such as sodium carbonate to form the acrylamido intermediate. The reaction proceeds under controlled conditions (0–5°C, inert atmosphere) to prevent premature polymerization of the acryloyl group. Subsequent purification via recrystallization or chromatography yields the enantiomerically pure (S)-form.

Table 1: Representative Synthesis Conditions

| Parameter | Details |

|---|---|

| Starting Material | 6-Aminohexanoic acid |

| Reagent | Acryloyl chloride |

| Base | Sodium carbonate |

| Temperature | 0–5°C |

| Yield | 60–75% (reported for analogs) |

This method mirrors strategies used for analogous compounds like 6-acetamido-2-aminohexanoic acid, where acetylation replaces acrylamidation .

Physicochemical Properties

The compound’s solubility profile is influenced by its ionizable groups. The carboxyl (pKa ≈ 2.3) and amino (pKa ≈ 9.7) groups render it amphoteric, with zwitterionic dominance at physiological pH. The acrylamido moiety enhances hydrophobicity compared to unmodified amino acids, limiting aqueous solubility but improving compatibility with organic polymers .

Stability studies indicate that the compound degrades under prolonged UV exposure or elevated temperatures (>80°C), necessitating storage at -20°C in desiccated conditions. Its glass transition temperature () and thermal decomposition profile remain uncharacterized, presenting opportunities for further research.

Applications in Biochemical Research

Peptide Engineering

The acrylamido group serves as a crosslinking site in peptide hydrogels. For example, incorporating (S)-6-Acrylamido-2-aminohexanoic acid into polymer backbones enables photo-initiated hydrogel formation, useful in 3D cell culture and drug delivery systems . The compound’s chirality ensures precise spatial arrangement in supramolecular assemblies.

Bioconjugation

The primary amino group facilitates covalent attachment to biomolecules via NHS ester or carbodiimide chemistry. This property is exploited in antibody-drug conjugates (ADCs), where the compound acts as a linker between cytotoxic agents and targeting moieties.

Enzyme Inhibition Studies

Preliminary data suggest that acrylamido-modified amino acids inhibit cysteine proteases through Michael addition to active-site thiols. While specific studies on (S)-6-Acrylamido-2-aminohexanoic acid are lacking, structural analogs show IC values in the micromolar range against cathepsin B .

Analytical Characterization

Spectroscopic Methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume